molecular formula C₁₉H₃₆N₃O₅PS B1140068 6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate CAS No. 224583-37-3

6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate

Cat. No. B1140068
M. Wt: 449.55
InChI Key:
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Description

Synthesis Analysis

The synthesis of phosphonates, including structures similar to 6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate, involves various strategies. Notably, the asymmetric synthesis of γ-aminophosphonates highlights the significance of these compounds as bio-isosteric analogs of amino acids and their roles as antibacterial, antifungal, and anti-HIV agents (Bera, Nadkarni, & Namboothiri, 2013). Additionally, the preparation and applications of phosphonic acid showcase the diverse methodologies for synthesizing phosphonic acids from various precursors, emphasizing their broad utility in chemistry and biology (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Molecular Structure Analysis

The molecular structure of phosphonates is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, providing significant versatility in chemical reactions and applications. These structural features contribute to their use in various fields, including bioactive properties and material science (Sevrain et al., 2017).

Chemical Reactions and Properties

Phosphonates undergo numerous chemical reactions, leveraging their phosphorus-containing functional group for bioactive properties, including as drugs and pro-drugs. Their reactivity is exploited in creating supramolecular or hybrid materials and functionalizing surfaces for analytical purposes or medical imaging (Sevrain et al., 2017).

Physical Properties Analysis

The physical properties of phosphonates, such as solubility and stability, are crucial for their applications in environmental science and material engineering. The structural analogy with the phosphate moiety contributes to their unique physical properties, enabling their use in diverse applications from drug delivery to materials science (Sevrain et al., 2017).

Chemical Properties Analysis

The chemical properties of phosphonates are defined by their reactivity, particularly in the context of bioactivity and environmental stability. Their ability to form complexes with metals and to act as ligands due to their phosphonic acid functional group underlines their versatility in chemical synthesis and application in various fields (Sevrain et al., 2017).

Scientific Research Applications

  • The synthesis of H-phosphonate salts of N/S-protected alcohols, including 6-aminohexan-1-ol, and their use in coupling to synthetic oligonucleotides on solid supports, enabling the attachment of fluorescent dyes, biotin derivatives, and poly-L-lysine-maleimide to functionalized oligonucleotides (Sinha & Cook, 1988).

  • The synthesis of 6-hydroxypyrimidines substituted with various groups and their conversion to phosphonic acids, demonstrating antiviral activity against herpes viruses, retroviruses, and notably pronounced activity against HIV (Holý et al., 2002).

  • The creation of double-tailed d-glycose phosphosugars using the hydrogen phosphonate approach, indicating a reduction in hemolytic activity and suggesting potential for drug-carrying and targeting systems (Guillod et al., 1994).

  • The investigation of organophosphonates such as sarin and their interaction with acetylcholinesterase, providing insights into the design of effective reactivators for antidotes to various organophosphonates (Ekström et al., 2009).

  • The development of a biotinylated fluorophosphonate probe, FP-biotin, for detecting serine hydrolases in an activity-dependent manner, offering a method to monitor dynamics in protein function and expression (Liu et al., 1999).

  • The synthesis of amide derivatives containing the alpha-aminophosphonate moiety, showing antiviral activity and highlighting the potential for creating antiviral agents (Hu et al., 2008).

  • The use of the hydrogenphosphonate approach in synthesizing glycosyl phosphosugars, indicating potential applications in biochemical synthesis (Nikolaev et al., 1990).

properties

IUPAC Name

oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]-propan-2-yloxyphosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N3O5PS/c1-14(2)27-28(25)26-12-8-4-3-7-11-20-17(23)10-6-5-9-16-18-15(13-29-16)21-19(24)22-18/h14-16,18H,3-13H2,1-2H3,(H2-,20,21,22,23,24)/p+1/t15?,16-,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWDCBDEYWFTBI-PQUAAJSLSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O[P+](=O)OCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O[P+](=O)OCCCCCCNC(=O)CCCC[C@H]1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N3O5PS+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-N-Biotinylaminohexyl Isopropyl Hydrogenphosphonate

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